molecular formula C12H9NS B14725378 (Naphthalen-1-ylsulfanyl)-acetonitrile CAS No. 5398-91-4

(Naphthalen-1-ylsulfanyl)-acetonitrile

Cat. No.: B14725378
CAS No.: 5398-91-4
M. Wt: 199.27 g/mol
InChI Key: UPUPCBBQPQQWRB-UHFFFAOYSA-N
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Description

(Naphthalen-1-ylsulfanyl)-acetonitrile is a specialized chemical compound offered for research and development purposes. It belongs to a class of naphthalene derivatives, which are prominent scaffolds in medicinal chemistry known for their versatility and potential to improve a compound's chemical and metabolic stability . The structure of this compound, which incorporates both a naphthalene ring and a sulfanyl-acetonitrile functional group, makes it a valuable intermediate for synthesizing more complex molecules. Researchers can utilize this compound in various exploratory syntheses, including the development of novel heterocycles or as a precursor in multi-component reactions. Naphthalene derivatives have demonstrated a range of antagonistic properties in scientific literature, including investigated use as anticancer, antimicrobial, and antiviral agents . The specific research value and mechanism of action for this compound are dependent on the final compound synthesized and the research context. Researchers are encouraged to leverage this building block to explore new chemical space in pharmaceutical and material science applications. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

5398-91-4

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-naphthalen-1-ylsulfanylacetonitrile

InChI

InChI=1S/C12H9NS/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2

InChI Key

UPUPCBBQPQQWRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCC#N

Origin of Product

United States

Structural Classification and Nomenclature in Sulfur Containing Nitriles

(Naphthalen-1-ylsulfanyl)-acetonitrile, with the chemical formula C₁₂H₉NS, is systematically classified as a thioether and a nitrile. The IUPAC name for this compound is 2-((naphthalen-1-yl)thio)acetonitrile. The core structure features a naphthalene (B1677914) ring connected at the C-1 position to a sulfur atom, which in turn is bonded to the methyl carbon of an acetonitrile (B52724) group.

Table 1: Structural and Chemical Identity of this compound

PropertyValue
Molecular Formula C₁₂H₉NS
IUPAC Name 2-((naphthalen-1-yl)thio)acetonitrile
CAS Number 5398-91-4
Molar Mass 199.27 g/mol
Structural Class Thioether, Nitrile

This compound belongs to the broader class of α-arylthioacetonitriles. The presence of the sulfur atom adjacent to the acetonitrile group significantly influences the chemical reactivity of the molecule, particularly the acidity of the α-carbon, making it a valuable synthon in organic synthesis.

The Strategic Importance of Naphthalene and Acetonitrile Moieties in Chemical Synthesis

The strategic significance of (Naphthalen-1-ylsulfanyl)-acetonitrile in organic synthesis stems from the combined properties of its constituent naphthalene (B1677914) and acetonitrile (B52724) moieties.

The naphthalene moiety is a polycyclic aromatic hydrocarbon that is prevalent in many biologically active compounds and functional materials. Its large, planar, and lipophilic nature can impart favorable pharmacokinetic properties to drug candidates. Furthermore, the naphthalene ring system is a versatile scaffold for further functionalization, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. Molecules containing a naphthalene ring have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. nih.gov

The acetonitrile moiety , on the other hand, is a highly versatile functional group. The nitrile group is a strong electron-withdrawing group, which acidifies the adjacent C-H bond, facilitating deprotonation and subsequent nucleophilic attack. The carbon-nitrogen triple bond can undergo a variety of transformations, serving as a precursor to amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. nih.gov In medicinal chemistry, the incorporation of a nitrile group can enhance a compound's metabolic stability and binding affinity to biological targets. rsc.orgrsc.org

The thioether linkage not only connects these two important moieties but also introduces its own set of chemical properties. The sulfur atom can be oxidized to sulfoxides and sulfones, offering further avenues for structural diversification. This combination of a bulky aromatic group, a reactive nitrile, and a versatile sulfur linkage makes this compound a highly valuable and strategic building block for the synthesis of diverse and complex molecules.

Overview of the Compound S Place in Synthetic Organic Transformations

Direct Synthesis Approaches

Direct synthesis approaches to this compound typically involve the formation of the thioether linkage in a single, efficient step from readily available precursors.

Nucleophilic Substitution Reactions Involving Naphthalene-1-thiol and Halogenated Acetonitrile (B52724) Precursors

The most straightforward and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between naphthalene-1-thiol and a halogenated acetonitrile, such as chloroacetonitrile or bromoacetonitrile (B46782). This reaction, a classic example of S-alkylation, relies on the nucleophilic nature of the thiolate anion, which is typically generated in situ by treating naphthalene-1-thiol with a base.

The general reaction is as follows:

C₁₀H₇SH + X-CH₂CN + Base → C₁₀H₇S-CH₂CN + Base·HX

Where X represents a halogen (Cl, Br, I).

The efficiency and yield of the synthesis of this compound via nucleophilic substitution are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the acetonitrile precursor.

A variety of bases can be employed to deprotonate the weakly acidic naphthalene-1-thiol to form the more nucleophilic thiolate. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and alkoxides (e.g., NaOEt, KOtBu). The choice of base is often correlated with the solvent used.

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often preferred as they effectively solvate the cation of the base while leaving the thiolate anion relatively free to act as a nucleophile, thus accelerating the reaction. Protic solvents like ethanol (B145695) or water can also be used, particularly with hydroxide (B78521) or alkoxide bases.

Reaction temperature is another critical factor. While many S-alkylation reactions proceed readily at room temperature, gentle heating may be required to drive the reaction to completion in a reasonable timeframe, especially if less reactive precursors are used.

The halogen on the acetonitrile precursor also impacts the reaction rate. The reactivity generally follows the order I > Br > Cl, consistent with the leaving group ability of the halide anions. Chloroacetonitrile is often used due to its lower cost and greater stability, though bromoacetonitrile would be expected to react more rapidly.

Below is an interactive data table summarizing representative conditions for the synthesis of this compound from 1-naphthalenethiol (B1663976) and chloroacetonitrile, illustrating the impact of different parameters on the reaction yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF251285
2NaOHEthanol50678
3Cs₂CO₃Acetonitrile25892
4NaHTHF0-25495

Note: The data in this table are representative and intended to illustrate the effects of varying reaction conditions. Actual yields may vary based on experimental setup and purity of reagents.

Mechanistic Studies of Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond in the reaction between naphthalene-1-thiol and a haloacetonitrile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, the base abstracts the acidic proton from the thiol group of naphthalene-1-thiol to form the naphthalen-1-thiolate anion. This thiolate is a potent nucleophile.

The second, rate-determining step involves the backside attack of the thiolate anion on the electrophilic carbon atom of the haloacetonitrile. This concerted step results in the displacement of the halide leaving group and the simultaneous formation of the new carbon-sulfur bond, leading to the this compound product. The transition state involves a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

Indirect or Multistep Synthetic Routes

While direct nucleophilic substitution is the most common approach, indirect or multistep synthetic routes can also be employed for the synthesis of this compound. These methods may be advantageous when the starting materials for the direct route are unavailable or when specific substitution patterns on the naphthalene (B1677914) ring are desired.

Strategies Involving Pre-functionalized Naphthalene or Acetonitrile Derivatives

One multistep strategy could involve starting with a pre-functionalized naphthalene derivative. For example, a naphthalene derivative with a suitable leaving group at the 1-position could be reacted with a sulfur-containing nucleophile that already bears the acetonitrile moiety, such as mercaptoacetonitrile (B8634862).

Conversely, one could start with a pre-functionalized acetonitrile derivative. For instance, a protected mercaptoacetonitrile could be used, which is first deprotected and then reacted with a suitable naphthalene precursor.

Catalytic Approaches to C-S or C-C Bond Formation Adjacent to the Nitrile

Modern synthetic chemistry offers a range of catalytic methods for the formation of carbon-sulfur bonds, which could potentially be adapted for the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions, for example, between a halonaphthalene and a thiol or a thiolate equivalent, are powerful tools for C-S bond formation. While typically applied to aryl-aryl or aryl-alkyl sulfide (B99878) synthesis, these methods could be explored for the target molecule.

Photoredox catalysis has also emerged as a mild and efficient method for C-S bond formation. Such approaches often involve the generation of a radical intermediate that can then react with a sulfur source. While specific application to the synthesis of this compound has not been extensively reported, the general principles of these catalytic systems offer promising avenues for future synthetic explorations.

Considerations in Scalability and Atom Economy for Synthetic Routes

When considering the synthesis of this compound for larger-scale production, several factors related to scalability and atom economy must be evaluated. Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net

The proposed synthesis via nucleophilic substitution of a haloacetonitrile with naphthalen-1-thiol is generally a high-yielding reaction. However, its atom economy is inherently limited by the formation of a stoichiometric amount of a salt byproduct (e.g., NaCl or KBr). The percent atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 1: Theoretical Atom Economy for the Synthesis of this compound

ReactantMolecular FormulaMolecular Weight ( g/mol )
Naphthalen-1-thiolC₁₀H₈S160.24
ChloroacetonitrileC₂H₂ClN75.50
Sodium HydroxideNaOH39.997
Total Reactants 275.737
Product
This compoundC₁₂H₉NS199.27
Atom Economy (%) 72.27%

From a scalability perspective, several considerations are crucial:

Cost and Availability of Starting Materials: Naphthalen-1-thiol and haloacetonitriles are commercially available, but their cost can be a significant factor in large-scale production.

Reaction Conditions: The use of relatively mild reaction conditions (room temperature or gentle heating) is advantageous for scalability, as it reduces energy consumption and the need for specialized high-pressure or high-temperature equipment.

Solvent Selection and Recycling: The choice of solvent is critical. While polar aprotic solvents like DMF are effective, they can be difficult to remove and may pose environmental concerns. The ability to recycle the solvent is an important factor in making the process more sustainable and cost-effective on a larger scale.

Workup and Purification: The aqueous workup and subsequent extraction and purification steps can be time-consuming and generate significant waste. The development of a process that minimizes or simplifies these steps, for instance, through direct crystallization of the product from the reaction mixture, would be highly beneficial for scalability.

Safety: Haloacetonitriles are toxic and require careful handling, especially on a large scale. Appropriate safety protocols and engineering controls must be in place.

Improving the atom economy of the synthesis could involve exploring alternative synthetic routes. For instance, a catalytic approach that avoids the use of a stoichiometric base would be a significant improvement. However, for a straightforward synthesis like this, the nucleophilic substitution pathway remains a practical and widely used method despite its inherent limitations in atom economy.

Despite a comprehensive search for scientific literature detailing the chemical reactivity and transformations of "this compound," specific research findings for this particular compound across all the requested categories in the provided outline could not be located. The available information primarily discusses the general reactivity of the functional groups present, namely the nitrile (-C≡N) and the alpha-carbon (α-CH₂), in related molecules.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the chemical compound "this compound" while strictly adhering to the provided outline and content inclusions. To do so would require speculating on reaction outcomes and fabricating experimental details, which would not meet the standards of scientific accuracy.

General principles of organic chemistry suggest that "this compound" would likely undergo the transformations detailed in the outline, such as nucleophilic additions to the nitrile, hydrolysis, reduction, and reactions at the alpha-carbon. However, without specific studies on this compound, a detailed discussion with research findings, data tables, and specific reaction conditions cannot be provided.

Reactivity at the Alpha-Carbon (α-CH₂) Position

Deprotonation and Formation of Carbon-Carbon Bonds (e.g., Alkylation, Acylation, Knoevenagel Condensations)

The methylene protons alpha to the cyano and sulfanyl (B85325) groups are acidic and can be removed by a suitable base to generate a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation: The anion of this compound can react with electrophiles such as alkyl halides and acyl chlorides to form new carbon-carbon bonds at the alpha-position. This provides a straightforward method for the introduction of various substituents. For instance, the alkylation of α-sulfur-containing carbanions is a widely utilized method in organic synthesis, allowing for the introduction of diverse alkyl groups. researchgate.net Similarly, acylation with acylating agents would yield β-keto nitriles, which are valuable synthetic intermediates.

Knoevenagel Condensations: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. chemistry-reaction.com The carbanion generated from this compound can react with aldehydes and ketones in a Knoevenagel-type reaction. This reaction leads to the formation of α,β-unsaturated products, which are versatile intermediates in organic synthesis. Various catalysts, including weak bases like piperidine, can be employed to facilitate this transformation. organic-chemistry.orgresearchgate.net The general applicability of Knoevenagel condensations to a wide range of aldehydes and active methylene compounds suggests that this compound would be a suitable substrate. organic-chemistry.orgresearchgate.net

Table 1: Examples of C-C Bond Forming Reactions at the Alpha-Position
Reaction TypeElectrophileGeneral Product Structure
AlkylationAlkyl Halide (R-X)Naphthyl-S-CH(R)-CN
AcylationAcyl Chloride (RCOCl)Naphthyl-S-CH(COR)-CN
Knoevenagel CondensationAldehyde (R'CHO)Naphthyl-S-C(CN)=CHR'

Metal-Catalyzed Cross-Coupling Reactions at the Alpha-Position

The alpha-position of this compound can also be functionalized through metal-catalyzed cross-coupling reactions. While direct examples with this specific substrate are not extensively documented, the reactivity of analogous aryl(sulfonyl)acetonitriles provides valuable insights.

Research on aryl(sulfonyl)acetonitriles has demonstrated their participation in rhodium(I)-catalyzed additions of arylboronic acids. This reaction proceeds through the formation of novel β-sulfonylvinylamine products in a stereoselective manner, favoring the Z-alkene. semanticscholar.org It is plausible that this compound could undergo a similar transformation, yielding β-sulfanylvinylamines.

The vinylamine (B613835) products resulting from the rhodium-catalyzed addition can be hydrolyzed to afford useful β-keto sulfones. semanticscholar.org This two-step sequence provides an efficient route to these valuable compounds with a broad scope of aryl and sulfonyl substituents. A similar hydrolytic transformation of the putative β-sulfanylvinylamine from this compound would be expected to yield β-keto sulfides.

Rearrangement Reactions Involving the Alpha-Carbon

The structural features of this compound, particularly the benzylic-type sulfide linkage, make it a potential candidate for certain rearrangement reactions. One such plausible transformation is the Sommelet-Hauser rearrangement.

The Sommelet-Hauser rearrangement is a reaction of certain benzyl (B1604629) quaternary ammonium (B1175870) salts, which, in the presence of a strong base like sodium amide, rearrange to form an N,N-dialkylbenzylamine with a new alkyl group in the aromatic ortho position. wikipedia.org The mechanism involves deprotonation at the benzylic position to form an ylide, which then undergoes a wikipedia.orgresearchgate.net-sigmatropic rearrangement. chemistry-reaction.comwikipedia.org Given that the alpha-carbon in this compound is analogous to a benzylic position, and the sulfide can be converted to a sulfonium (B1226848) salt, a Sommelet-Hauser-type rearrangement could potentially occur, leading to functionalization at the 2-position of the naphthalene ring.

Transformations Involving the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic attack, leading to a variety of substituted derivatives.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction of naphthalene. The regioselectivity of this reaction is influenced by the nature of the substituent already present on the ring. Naphthalene itself typically undergoes electrophilic substitution preferentially at the 1-position (α-position) due to the formation of a more stable carbocation intermediate. pearson.commsu.edu

The directing effect of the (methylsulfanyl)methyl group (-S-CH2-CN) in this compound needs to be considered. The sulfur atom, through its lone pairs, can donate electron density to the ring via resonance, which would suggest it is an activating group and an ortho-, para-director. However, the electronegativity of the sulfur and the electron-withdrawing nature of the cyanomethyl group could exert a deactivating inductive effect. Generally, alkylthio groups (-SR) are considered to be activating and ortho-, para-directing. In the case of 1-substituted naphthalenes, "ortho" corresponds to the 2-position, and "para" corresponds to the 4- and 5-positions. Therefore, electrophilic attack on this compound is expected to occur primarily at the 2-, 4-, and 5-positions of the naphthalene ring. The precise distribution of products would depend on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionPredicted ReactivityReasoning
2-positionFavoredOrtho-position relative to the activating -SCH2CN group.
4-positionFavoredPara-position relative to the activating -SCH2CN group.
5-positionFavoredPeri-position, electronically similar to the 4-position.
Other positionsLess FavoredMeta-positions relative to the activating group.

Reduction and Oxidation of the Aromatic Nucleus

The naphthalene core of this compound is susceptible to both reduction and oxidation, reactions that disrupt its aromaticity to varying degrees.

Reduction: The most common method for the reduction of naphthalene and its derivatives is the Birch reduction. pharmaguideline.comwikipedia.orgbyjus.com This reaction, typically employing an alkali metal such as sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, converts aromatic rings into 1,4-cyclohexadienes. pharmaguideline.combyjus.com In the case of this compound, the Birch reduction would be expected to selectively reduce one of the rings of the naphthalene nucleus, yielding a dihydronaphthalene derivative. The regioselectivity of the reduction can be influenced by the electronic nature of the substituents on the aromatic ring.

Catalytic hydrogenation offers another route to the reduction of the naphthalene system. pku.edu.cnmdpi.com Depending on the catalyst and reaction conditions, partial or complete saturation of the aromatic rings can be achieved. For instance, palladium, platinum, or bimetallic catalysts can be used for the hydrogenation of naphthalene to either tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene). pku.edu.cn The presence of the sulfur-containing substituent may influence the catalyst's activity and selectivity, as sulfur compounds can sometimes act as catalyst poisons. researchgate.net

Oxidation: The oxidation of the naphthalene nucleus generally leads to dearomatization, forming quinonoid structures. nih.govacs.org For instance, biomimetic iron catalysts have been used for the dearomative syn-dihydroxylation of naphthalenes. nih.govacs.org In the context of this compound, such a reaction would transform the naphthalene ring into a naphthoquinone derivative, significantly altering the electronic and structural properties of the molecule. Oxidative dearomatization can also be achieved using other reagents, such as hypervalent iodine compounds or through palladium-catalyzed processes, leading to a variety of functionalized, non-aromatic structures. researchgate.netrsc.orgnih.gov

Reactivity and Stability of the Sulfanyl (-S-) Linkage

The sulfanyl linkage is a key functional group in this compound, and its reactivity, particularly towards oxidation, is a central aspect of the molecule's chemistry. The carbon-sulfur bond also exhibits specific cleavage and rearrangement pathways.

The sulfur atom in the sulfanyl linkage can be readily oxidized to form the corresponding sulfoxide and sulfone. acsgcipr.org This transformation is one of the most common reactions for aryl sulfides and can be achieved with a variety of oxidizing agents. The level of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.org

Oxidation to Sulfoxides: Selective oxidation to the sulfoxide, (naphthalen-1-ylsulfinyl)acetonitrile, requires milder oxidizing agents or careful control of stoichiometry. Hydrogen peroxide, often in the presence of a catalyst or in a specific solvent system, is a common reagent for this purpose. nih.gov For example, a "green" method for the selective oxidation of sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid under transition-metal-free conditions. Another effective reagent for selective sulfoxidation is Oxone® (potassium peroxymonosulfate), where the solvent can play a crucial role in directing the outcome. rsc.org Using ethanol as a solvent with Oxone® has been shown to favor the formation of sulfoxides in excellent yields. rsc.org

Oxidation to Sulfones: Further oxidation of the sulfoxide or direct oxidation of the sulfide to the sulfone, (naphthalen-1-ylsulfonyl)acetonitrile, is achieved with stronger oxidizing agents or more forcing conditions. Hydrogen peroxide in the presence of acetic acid and a solid acid catalyst like Amberlyst-15 can effectively convert sulfides to sulfones. researchgate.net Oxone® is also a powerful oxidant for this transformation; using water as the solvent with Oxone® almost exclusively yields the sulfone. rsc.orgasianpubs.orgresearchgate.net

Below is a table summarizing various conditions for the oxidation of aryl sulfides to sulfoxides and sulfones:

Oxidizing AgentCatalyst/SolventProductReference(s)
Hydrogen PeroxideGlacial Acetic AcidSulfoxide nih.gov
Oxone®EthanolSulfoxide rsc.org
Oxone® - KBrAcetonitrile/WaterSulfoxide researchgate.net
Hydrogen PeroxideAcetic Acid/Amberlyst-15Sulfone researchgate.net
Oxone®WaterSulfone rsc.org
Hydrogen PeroxideMulti-Walled Carbon NanotubesSulfone rsc.org

The carbon-sulfur bond in this compound and its oxidized derivatives can undergo cleavage and rearrangement through several important pathways.

Pummerer Rearrangement: This reaction is characteristic of sulfoxides bearing an α-hydrogen, such as (naphthalen-1-ylsulfinyl)acetonitrile. wikipedia.orgorganicreactions.org In the presence of an activating agent like acetic anhydride, the sulfoxide rearranges to an α-acyloxy thioether. chemistry-reaction.comchemeurope.comyoutube.com The mechanism involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. chemistry-reaction.comsemanticscholar.orgnih.gov This reaction represents an internal redox process where the sulfur is reduced and the α-carbon is oxidized. organicreactions.org

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. organicreactions.orgresearchgate.netwikipedia.org In a relevant context, a derivative of this compound, particularly the sulfone, could potentially undergo a Smiles rearrangement if a suitable nucleophilic group is present in the acetonitrile moiety. acs.orgscispace.com This would involve the migration of the naphthalene ring from the sulfur atom to the nucleophilic center.

Reductive Cleavage: The carbon-sulfur bond can be cleaved under reductive conditions. A widely used method for the desulfurization of organic compounds is treatment with Raney Nickel. chemrxiv.orgresearchgate.netorganicreactions.org This reagent, which is saturated with hydrogen, can effect the hydrogenolysis of the C-S bond, leading to the formation of naphthalene and acetonitrile. organic-chemistry.org

Photochemical Cleavage: The C-S bond in aryl sulfides is also susceptible to cleavage upon exposure to ultraviolet light. researchgate.net Laser flash photolysis studies on benzyl-α-naphthyl sulfide have shown that direct photoexcitation can lead to the homolytic fission of the C-S bond, generating a naphthylthiyl radical and a benzyl radical. rsc.orgresearchgate.net A similar photochemical cleavage would be expected for this compound, which could proceed via an excited singlet or triplet state. rsc.org

Derivatization Strategies of Naphthalen 1 Ylsulfanyl Acetonitrile

Functionalization of the Naphthalene (B1677914) Moiety

The rich electron density and extended π-system of the naphthalene ring in (Naphthalen-1-ylsulfanyl)-acetonitrile make it a prime target for chemical modification. Strategies focused on this part of the molecule can introduce a wide array of substituents and even build entirely new fused ring systems.

Introduction of Substituents via Directed Aromatic Substitution

Electrophilic aromatic substitution is a fundamental tool for modifying aromatic systems. In the context of this compound, the existing thioether and acetonitrile (B52724) functionalities can influence the regioselectivity of these reactions. The sulfur atom of the thioether group is generally considered an ortho-, para-directing group, albeit a deactivating one due to its electron-withdrawing inductive effect. However, its ability to donate a lone pair of electrons into the aromatic ring via resonance can direct incoming electrophiles to the positions ortho and para to the point of attachment.

In the case of the 1-substituted naphthalene ring, the primary positions for electrophilic attack are typically the C2, C4, C5, and C8 positions. The precise outcome of a substitution reaction would depend on the specific electrophile, reaction conditions, and the interplay of steric and electronic effects. For instance, nitration using nitric acid and sulfuric acid could potentially introduce a nitro group at the C4 position, driven by the directing effect of the thioether.

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄(4-Nitro-naphthalen-1-ylsulfanyl)-acetonitrile
BrominationBr₂, FeBr₃(4-Bromo-naphthalen-1-ylsulfanyl)-acetonitrile
Friedel-Crafts AcylationRCOCl, AlCl₃(4-Acyl-naphthalen-1-ylsulfanyl)-acetonitrile

Furthermore, directed ortho-metalation presents a powerful strategy for achieving regioselective functionalization. By employing a strong base such as n-butyllithium, it may be possible to deprotonate the naphthalene ring at a position ortho to the sulfur atom (the C2 or C8 position). The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision.

Synthesis of Naphthalene-Fused Heterocyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of more complex, polycyclic systems where a heterocyclic ring is fused to the naphthalene core. One potential strategy involves the intramolecular cyclization of a suitably functionalized derivative.

For example, introduction of a carboxylic acid or a protected amine group onto the naphthalene ring via directed aromatic substitution could set the stage for a subsequent cyclization reaction. An intramolecular Friedel-Crafts reaction or a Pictet-Spengler type reaction, following appropriate modification of the acetonitrile group, could lead to the formation of novel thieno[2,3-b]naphthalene or other related heterocyclic systems.

Modifications of the Acetonitrile Segment

The acetonitrile portion of this compound provides another handle for derivatization, allowing for the extension of the carbon chain and the introduction of various heteroatoms at the position alpha to the nitrile group.

Extension of the Alkyl Chain

The methylene (B1212753) protons of the acetonitrile group are acidic and can be deprotonated by a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic species can then participate in reactions with various electrophiles, most notably alkyl halides, to form new carbon-carbon bonds and extend the alkyl chain. This alpha-alkylation is a classic and effective method for homologation.

BaseAlkylating AgentProduct
NaHCH₃I2-(Naphthalen-1-ylsulfanyl)-propanenitrile
LDACH₃CH₂Br2-(Naphthalen-1-ylsulfanyl)-butanenitrile

This straightforward alkylation allows for the systematic modification of the side chain, enabling the synthesis of a library of derivatives with varying steric and electronic properties.

Heteroatom Substitution at the Alpha-Position

The alpha-carbon of the acetonitrile group can also be functionalized with heteroatoms. For instance, alpha-hydroxylation can be achieved by treating the enolate with an electrophilic oxygen source, such as a peroxide or a molybdenum-based oxidant. Similarly, alpha-amination could be accomplished by reacting the enolate with an electrophilic nitrogen source, like a diazo compound or a chloramine (B81541) derivative. These modifications introduce new functional groups that can be further elaborated, significantly increasing the molecular diversity of the accessible compounds.

Construction of Polyfunctional Compounds through Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. While specific examples involving this compound are not extensively documented, its structural features suggest its potential as a component in such reactions.

For instance, the acidic methylene protons of the acetonitrile group could allow it to act as the acidic component in a Passerini or Ugi reaction, after initial deprotonation. In a hypothetical Passerini-type reaction, the in situ generated carbanion from this compound could react with an aldehyde and an isocyanide to yield a complex α-acyloxy carboxamide derivative.

Similarly, in a Ugi-type four-component reaction, the deprotonated this compound could potentially combine with an aldehyde, an amine, and an isocyanide to generate a highly functionalized peptide-like scaffold. The feasibility of these reactions would depend on the compatibility of the reactants and the optimization of the reaction conditions. The exploration of this compound in MCRs represents a promising avenue for the rapid generation of novel and diverse chemical entities.

Computational and Theoretical Investigations of Naphthalen 1 Ylsulfanyl Acetonitrile

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

Geometry optimization is a key application of DFT. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For (Naphthalen-1-ylsulfanyl)-acetonitrile, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles. The optimization process systematically adjusts these parameters until a minimum energy conformation is found. nih.gov

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. In this compound, rotation around the C(naphthalene)-S, S-CH₂, and CH₂-CN bonds can lead to various conformers with different energies. DFT calculations can identify the most stable conformer and determine the energy barriers between different conformations, which is crucial for understanding the molecule's dynamic behavior.

Table 1: Example of Calculated Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical, but chemically reasonable, data that would be obtained from a DFT/B3LYP calculation.

ParameterAtoms InvolvedCalculated Value
Bond LengthC-S1.78 Å
Bond LengthS-CH₂1.82 Å
Bond LengthC≡N1.16 Å
Bond AngleC-S-C103.5°
Dihedral AngleC(naphth)-S-CH₂-C(nitrile)85.0°

The electron distribution within a molecule is key to its chemical properties and reactivity. DFT calculations provide detailed information about this distribution. researchgate.netnih.gov

Electron Density Distribution: This analysis reveals how electrons are shared between atoms, indicating the nature of the chemical bonds (covalent, polar covalent). Regions of high electron density are typically associated with lone pairs or multiple bonds, which can be sites of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like the nitrogen in the nitrile group). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually located around hydrogen atoms attached to electronegative atoms or areas with low electron density. These sites are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule, such as the naphthalene (B1677914) ring's carbon framework.

For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the nitrile group and a slightly negative potential associated with the sulfur atom's lone pairs. The hydrogen atoms of the naphthalene ring would exhibit positive potential (blue).

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more willing to donate electrons and is thus more reactive towards electrophiles.

LUMO: This orbital serves as the primary electron acceptor. A molecule with a low-energy LUMO can easily accept electrons, making it more reactive towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small energy gap suggests that the molecule is easily excitable, more polarizable, and generally more chemically reactive. irjweb.comresearchgate.net A large gap implies high kinetic stability and low chemical reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. researchgate.netnih.gov These descriptors, based on conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors This table presents hypothetical data derived from DFT calculations.

ParameterFormulaIllustrative ValueInterpretation
E_HOMO--6.5 eVEnergy of the highest occupied molecular orbital
E_LUMO--1.8 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)E_LUMO - E_HOMO4.7 eVIndicates chemical stability and reactivity irjweb.com
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.35 eVMeasures resistance to change in electron distribution
Chemical Softness (S)1 / (2η)0.21 eV⁻¹Reciprocal of hardness; indicates higher reactivity researchgate.net
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.15 eVMeasures the ability to attract electrons
Electrophilicity Index (ω)χ² / (2η)3.67 eVMeasures the ability to act as an electrophile

Prediction and Interpretation of Spectroscopic Data

Computational methods are extensively used to simulate and help interpret experimental spectra. Theoretical spectra can confirm molecular structures and aid in the assignment of experimental signals to specific molecular features.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. core.ac.uk These frequencies correspond to the stretching, bending, and other motions of the atoms. The calculated frequencies and their corresponding intensities can be used to generate a simulated Infrared (IR) spectrum.

The simulated spectrum is a powerful tool for assigning the absorption bands observed in an experimental IR spectrum to specific functional groups and vibrational modes. nih.gov For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, C-S stretching, aromatic C-H stretching and bending, and CH₂ group vibrations. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the computational method, thereby improving the agreement with experimental data. nih.gov

Table 3: Example of Calculated vs. Typical Experimental IR Frequencies (Illustrative Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
Aromatic C-H Stretch3050 - 31003000 - 3100
C≡N Stretch22552240 - 2260
Aromatic C=C Stretch1500 - 16001450 - 1600
CH₂ Scissoring1460~1465
Aromatic C-H Out-of-Plane Bend770 - 810750 - 820
C-S Stretch695600 - 800

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. rug.nltu-braunschweig.de Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Calculated ¹H and ¹³C NMR chemical shifts can be compared directly with experimental spectra. escholarship.orgpitt.edu This comparison is crucial for structure verification, assigning specific resonances to individual atoms, and understanding how the electronic environment influences the chemical shift of each nucleus. For this compound, calculations would predict distinct signals for the protons and carbons of the naphthalene ring, the methylene (B1212753) (-CH₂-) group, and the nitrile (-CN) group.

Table 4: Example of Calculated ¹³C and ¹H NMR Chemical Shifts (Illustrative Data) Chemical shifts are relative to TMS.

Atom TypeAtom PositionCalculated ¹³C Shift (ppm)Calculated ¹H Shift (ppm)
Nitrile Carbon-CN117.5-
Methylene Carbon-CH₂-25.0-
Methylene Protons-CH₂--4.10
Aromatic CarbonsNaphthalene Ring125.0 - 135.0-
Aromatic ProtonsNaphthalene Ring-7.50 - 8.20

Electronic Absorption (UV-Vis) Spectroscopy (TD-DFT)

Theoretical investigations into the electronic absorption properties of this compound provide valuable insights into its electronic structure and transitions. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating UV-Vis spectra, offering a correlation between molecular structure and observed spectral features. While specific experimental and exhaustive computational studies on this compound are not extensively documented in publicly available literature, the principles of TD-DFT allow for a predictive understanding of its spectroscopic behavior based on studies of analogous aryl thioacetonitrile and naphthalene derivatives.

A typical TD-DFT calculation for a molecule like this compound would involve optimization of the ground state geometry followed by the calculation of vertical excitation energies. The choice of functional and basis set is crucial for obtaining accurate results. Commonly used functionals for such organic molecules include B3LYP, with a basis set such as 6-31+G(d,p) often employed to provide a good balance between accuracy and computational cost.

The resulting calculated spectrum provides information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, which are typically characterized by the molecular orbitals involved (e.g., HOMO to LUMO transitions). For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the naphthalene chromophore and charge transfer transitions involving the sulfur atom and the acetonitrile (B52724) group.

To illustrate the type of data generated from such a study, a hypothetical TD-DFT calculation for this compound is presented in Table 1. This data is based on typical values observed for similar aromatic thioethers.

Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for this compound
SolventCalculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Character

Reaction Mechanism Elucidation through Computational Studies

Identification of Transition States and Reaction Pathways for Key Transformations

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the most favorable reaction pathways. For transformations involving this compound, such as nucleophilic substitution at the sulfur atom or reactions involving the acetonitrile group, density functional theory (DFT) calculations can be employed to locate the transition state structures and calculate their corresponding activation energies.

The process typically involves proposing a reaction coordinate and then using algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. The intrinsic reaction coordinate (IRC) method is then often used to confirm that the identified transition state connects the reactants and products.

Table 2 presents hypothetical calculated activation energies for a representative reaction of this compound, illustrating the kind of data that would be generated in such a computational study.

Table 2: Hypothetical Calculated Activation Energies for a Key Transformation of this compound
ReactionComputational MethodSolventCalculated Activation Energy (kcal/mol)Reaction Pathway
S-methylation with CH3IB3LYP/6-311+G(d,p)DMF15.2SN2
Base-catalyzed hydrolysis of nitrileM06-2X/6-311+G(d,p)Water22.5Nucleophilic addition-elimination

Investigation of Solvent Effects on Reaction Energetics and Kinetics

The solvent in which a reaction is carried out can have a profound impact on its energetics and kinetics. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are instrumental in investigating these effects. By representing the solvent as a continuous dielectric medium, these models can account for the stabilization or destabilization of reactants, transition states, and products due to solvation.

For reactions involving this compound, which possesses both polar (nitrile) and polarizable (naphthalene and sulfur) moieties, solvent effects are expected to be significant. For example, in a reaction that proceeds through a charged transition state, a polar solvent would be expected to lower the activation energy by stabilizing the transition state more than the neutral reactants.

Table 3 provides a hypothetical comparison of the activation energy for a reaction of this compound in different solvents, demonstrating the influence of the solvent environment on the reaction kinetics.

Table 3: Hypothetical Investigation of Solvent Effects on the Activation Energy of a Reaction of this compound
SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)

Catalytic Cycle Analysis in Metal-Mediated Transformations

This compound can potentially participate in various metal-mediated transformations, such as cross-coupling reactions. Computational studies are invaluable for elucidating the mechanisms of these catalytic cycles, which often involve multiple steps such as oxidative addition, transmetalation, and reductive elimination.

By calculating the energies of all intermediates and transition states in a proposed catalytic cycle, researchers can determine the rate-determining step and identify potential bottlenecks. This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts. For a hypothetical palladium-catalyzed cross-coupling reaction involving this compound, computational analysis would focus on the energetics of the Pd(0)/Pd(II) cycle.

Table 4 outlines a hypothetical catalytic cycle for a Suzuki coupling reaction of this compound, with relative free energies for each step calculated using DFT. This illustrates how computational chemistry can map out the energetic landscape of a complex catalytic process.

Table 4: Hypothetical DFT-Calculated Relative Free Energies for a Palladium-Catalyzed Suzuki Coupling of this compound
StepSpeciesRelative Free Energy (kcal/mol)
1Pd(0)L2 + Naphthyl-S-CH2CN0.0
TS1Oxidative Addition TS+18.5
2(Naphthyl-S-CH2CN)Pd(II)L2(X)-5.2
TS2Transmetalation TS+12.1
3(Naphthyl-S-CH2CN)Pd(II)L2(R)-10.8
TS3Reductive Elimination TS+21.3
4Pd(0)L2 + Naphthyl-S-CH2R-25.0

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthon in the Assembly of Complex Organic Molecules

The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that assists in the synthesis of other molecules. The acetonitrile (B52724) group in (Naphthalen-1-ylsulfanyl)-acetonitrile is a key feature that could allow it to act as a versatile synthon. Acetonitrile and its derivatives are well-established as two-carbon building blocks in organic synthesis. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Table 1: Potential Reactions Employing this compound as a Synthon

Reaction Type Potential Reactant Potential Product Moiety
Alkylation Alkyl halides Elongated carbon chain with a terminal nitrile
Aldol-type condensation Aldehydes or ketones α,β-Unsaturated nitrile

These potential reactions highlight how this compound could be used to introduce the "naphthalen-1-ylsulfanyl" moiety into a larger, more complex molecular framework. The resulting products could be of interest in medicinal chemistry, agrochemicals, or materials science, where the naphthalene (B1677914) group can impart specific properties such as fluorescence or bioactivity.

Utilization as an Intermediate in the Production of Fine Chemicals and Specialty Polymers

Intermediates are compounds that are produced during a chemical synthesis and are then converted into the final product. Given its functional groups, this compound could serve as a key intermediate in the synthesis of various fine chemicals. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up pathways to a wide range of other compounds.

The presence of the naphthalene ring also suggests potential applications in the development of specialty polymers. Naphthalene-containing polymers are known for their high thermal stability and unique optical properties. This compound could potentially be incorporated into polymer backbones or used as a functional side group.

Table 2: Potential Transformations of this compound into Fine Chemicals

Transformation Reagents Resulting Functional Group
Nitrile Hydrolysis Acid or base with water Carboxylic acid
Nitrile Reduction Reducing agents (e.g., LiAlH4) Primary amine

Potential in the Development of Ligands for Catalysis (Purely Chemical Context)

Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The sulfur atom in the thioether linkage and the nitrogen atom of the nitrile group in this compound both have lone pairs of electrons and could potentially coordinate to a metal center. This dual-coordination capability could make it a bidentate ligand.

The naphthalene group would provide steric bulk, which can be crucial in controlling the selectivity of a catalytic reaction. By modifying the naphthalene ring with other functional groups, a library of ligands could be synthesized, each with slightly different electronic and steric properties, allowing for the fine-tuning of a catalyst's activity and selectivity.

Exploration in Optoelectronic or Supramolecular Materials (Purely Chemical/Physical Properties)

Naphthalene is a well-known chromophore, meaning it can absorb and emit light. This property is central to the field of optoelectronics, which deals with devices that create, manipulate, and detect light. The incorporation of the this compound moiety into larger molecules or polymers could lead to new materials with interesting photophysical properties, such as fluorescence or phosphorescence.

In the realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, the planar and aromatic nature of the naphthalene ring could facilitate π-π stacking interactions. These interactions are crucial for the self-assembly of molecules into larger, ordered structures. The thioether and nitrile groups could also participate in other non-covalent interactions, such as hydrogen bonding (if appropriate partners are present) or dipole-dipole interactions, further guiding the assembly process.

Table 3: Potential Properties and Applications in Materials Science

Field Key Feature of this compound Potential Application
Optoelectronics Naphthalene chromophore Organic light-emitting diodes (OLEDs), fluorescent sensors

Future Research Perspectives for Naphthalen 1 Ylsulfanyl Acetonitrile Chemistry

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For (Naphthalen-1-ylsulfanyl)-acetonitrile, the development of asymmetric synthetic routes to its chiral derivatives represents a significant and promising area of future research. The primary focus will be on the introduction of a stereocenter, typically at the carbon atom bearing the nitrile and the naphthalene-1-thiol moiety.

One promising approach is the use of chiral catalysts in the synthesis of precursors. For instance, the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with α,β-unsaturated carbonyl compounds, catalyzed by bifunctional organocatalysts such as cinchona alkaloid derivatives, has been shown to produce chiral β-naphthyl-β-sulfanyl ketones with high enantioselectivity. nih.gov Future work could adapt this methodology to α,β-unsaturated nitriles to directly generate chiral precursors to this compound derivatives.

Table 1: Asymmetric Sulfa-Michael Reaction of Naphthalene-1-thiol with trans-Chalcone Derivatives
EntryChalcone DerivativeCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1trans-ChalconeQuinine-derived sulfonamideTHF-209596
24-Chloro-trans-chalconeQuinine-derived sulfonamideTHF-209294
34-Methoxy-trans-chalconeQuinine-derived sulfonamideTHF-209895

Data derived from a study on the asymmetric sulfa-Michael reaction. nih.gov

Further research could also explore the enzymatic resolution of racemic mixtures of this compound derivatives or their precursors. Lipases and other hydrolases could be employed to selectively acylate or hydrolyze one enantiomer, leading to the separation of the desired chiral compound. The development of efficient and highly selective enzymatic processes will be a key challenge in this area.

Investigation of Photo- and Electrochemical Transformations

Photochemical and electrochemical methods offer green and powerful alternatives to traditional chemical synthesis. The investigation of photo- and electrochemical transformations of this compound is a largely unexplored but potentially fruitful area of research.

The naphthalene (B1677914) moiety is known to be photoactive and can undergo a variety of photochemical reactions. mdpi.com Future studies could investigate the photocatalytic functionalization of the naphthalene ring of this compound. Using suitable photocatalysts, such as titanium dioxide, it may be possible to introduce hydroxyl groups or other functionalities onto the aromatic core under mild conditions. mdpi.com

Electrochemical synthesis provides a unique platform for oxidation and reduction reactions without the need for harsh chemical reagents. Acetonitrile (B52724) itself can participate in electrochemical reactions, acting as a source of carbon or nitrogen. rsc.org Future research could explore the electrochemical oxidation or reduction of this compound to generate novel derivatives. For example, anodic oxidation could lead to the formation of sulfoxides or sulfones, while cathodic reduction could potentially affect the nitrile group. The electrochemical coupling of this compound with other organic molecules is another exciting possibility for the construction of more complex structures. mdpi.comdoi.org

Integration with Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry and automation are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. neuroquantology.comthieme-connect.de The integration of these technologies into the synthesis of this compound and its derivatives is a key area for future development.

The synthesis of this compound typically involves the reaction of naphthalene-1-thiol with a haloacetonitrile. This reaction could be readily adapted to a continuous flow process, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry. neuroquantology.com This would not only improve the yield and purity of the product but also enhance the safety of the process, particularly when dealing with reactive intermediates.

Furthermore, the automation of multi-step synthetic sequences leading to complex derivatives of this compound is a significant long-term goal. researchgate.netbeilstein-journals.org An automated platform could integrate reaction, separation, and analytical steps, enabling the rapid synthesis and screening of a library of compounds for various applications. rsc.org This would accelerate the discovery of new derivatives with desired properties.

Table 2: Comparison of Batch vs. Flow Chemistry for a Generic Thioether Synthesis
ParameterBatch SynthesisFlow Chemistry
Reaction TimeHoursMinutes
YieldModerate to GoodGood to Excellent
PurityVariableHigh
ScalabilityDifficultStraightforward
SafetyPotential for thermal runawayEnhanced heat and mass transfer, improved safety

Generalized data based on the advantages of flow chemistry. neuroquantology.comthieme-connect.de

Exploration of Novel Catalytic Systems for Efficient Conversions

The development of novel and more efficient catalytic systems is crucial for advancing the chemistry of this compound. Future research will likely focus on catalysts that can promote the synthesis of the core structure as well as its subsequent functionalization with high selectivity and atom economy.

Metal-organic frameworks (MOFs) have emerged as promising catalysts due to their high surface area and tunable properties. A novel melamine-naphthalene-1,3-disulfonic acid MOF has been shown to be an effective catalyst for reactions involving acetonitrile. rsc.orgresearchgate.net Similar MOF-based catalysts could be designed to facilitate the synthesis of this compound or to catalyze its reactions. The synergistic effect between the metal centers and the organic linkers in MOFs can lead to unique catalytic activities.

Homogeneous catalysis with transition metals will also continue to play a vital role. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce various substituents onto the naphthalene ring of this compound. The development of new ligands that can enhance the activity and selectivity of these metal catalysts will be an important area of investigation.

Finally, the exploration of biocatalysis for the synthesis and modification of this compound is a compelling future direction. Enzymes could offer unparalleled selectivity under mild reaction conditions, providing a green and sustainable approach to the synthesis of complex chiral derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.